3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinolizine ring system, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE include:
Uniqueness
What sets 3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE apart is its unique quinolizine ring system combined with the carboxamide group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H26N4O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C20H26N4O2/c1-23-20(26)16-9-3-2-8-15(16)18(22-23)19(25)21-13-14-7-6-12-24-11-5-4-10-17(14)24/h2-3,8-9,14,17H,4-7,10-13H2,1H3,(H,21,25) |
InChI Key |
HBFUBCYVJJEDSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
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